3-tert-butyl-1-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea
Description
Properties
IUPAC Name |
1-tert-butyl-3-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O/c1-15(2,3)19-14(21)17-8-9-20-11-13(10-18-20)12-4-6-16-7-5-12/h4-7,10-11H,8-9H2,1-3H3,(H2,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTFLRDDZQFHER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCCN1C=C(C=N1)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-1-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the pyridine ring: The pyrazole derivative is then reacted with a pyridine derivative using a coupling agent such as palladium catalyst in a Suzuki-Miyaura coupling reaction.
Attachment of the tert-butyl group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides under basic conditions.
Formation of the urea linkage: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-1-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing pyrazole and urea functionalities exhibit significant anticancer properties. Research has shown that derivatives of pyrazole can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, the incorporation of the pyridine ring in 3-tert-butyl-1-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea enhances its interaction with biological targets involved in cancer progression .
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of this compound. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways. Preliminary data suggest that 3-tert-butyl-1-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea may exhibit similar inhibitory effects, making it a candidate for further exploration in inflammatory disease models .
Neuroprotective Effects
The neuroprotective effects of pyrazole derivatives have gained attention in neuropharmacology. Compounds like 3-tert-butyl-1-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Antimicrobial Activity
The antimicrobial properties of pyrazole-based compounds are well-documented, with some studies indicating efficacy against various bacterial strains. The presence of the pyridine moiety in this compound could enhance its lipophilicity, facilitating better membrane penetration and increased antimicrobial activity .
Table 1: Summary of Biological Activities
Case Study: Anticancer Mechanism
In a study examining the anticancer effects of similar pyrazole derivatives, researchers found that these compounds could inhibit the growth of breast cancer cells by targeting specific signaling pathways involved in cell cycle regulation. The study highlighted the importance of structural modifications, such as those present in 3-tert-butyl-1-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea, which could enhance potency and selectivity against tumor cells .
Mechanism of Action
The mechanism of action of 3-tert-butyl-1-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes or receptors, modulating their activity. The presence of the tert-butyl group and the heterocyclic rings allows for specific interactions with hydrophobic pockets and hydrogen bonding sites within the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared to analogs with modifications in the pyrazole ring substituents, urea linkage, or alkyl/aryl groups. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison of 3-Ureidopyrazole Derivatives
Key Differences and Implications
Substituent Effects on Bioactivity :
- The pyridin-4-yl group in the target compound may enhance binding to kinase ATP pockets compared to hydroxymethyl or ethoxycarbonyl groups, which are bulkier and less π-electron-rich .
- The tert-butyl group on the urea moiety improves metabolic stability relative to linear alkyl chains, as seen in 1-alkyl-3-[4-(hydroxymethyl)-1H-pyrazol-3-yl]ureas. This modification could reduce hepatic clearance .
Synthetic Accessibility: The target compound’s synthesis via the Curtius reaction (using 4-pyridinylpyrazole carbonyl azides and tert-butylamine) avoids the need for unstable 4-aminopyrazole intermediates, a limitation in other methods . In contrast, 3-ureido-4-carboxypyrazoles require pre-functionalized aminopyrazoles, which are challenging to prepare due to competing reactivity at the pyrazole ring .
Biological Performance :
- Compounds with hydroxymethyl groups (e.g., 1-alkyl-3-[4-(hydroxymethyl)-1H-pyrazol-3-yl]urea) exhibit ACTH receptor modulation but may suffer from rapid oxidation to carboxylic acids, reducing bioavailability .
- Ethoxycarbonyl-substituted analogs show antitumor activity but exhibit higher polarity, limiting blood-brain barrier penetration compared to the target compound’s pyridinyl-tert-butyl combination .
Biological Activity
3-tert-butyl-1-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory, antibacterial, and anticancer research. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure
The compound features a urea functional group linked to a pyrazole and pyridine moiety, which are known to contribute to its biological properties. The molecular formula is with a molecular weight of 359.42 g/mol.
1. Anticancer Properties
Research indicates that derivatives of pyrazolyl ureas, including the target compound, exhibit significant anticancer activity. Notably, compounds with similar structures have been identified as effective inhibitors of protein kinases such as Raf and p38, which play crucial roles in cancer cell proliferation and survival .
Table 1: Inhibitory Activities of Related Compounds
| Compound Name | Target Kinase | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | p38 | 0.004 | |
| Compound B | Raf | 0.013 | |
| 3-tert-butyl-1-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea | VEGFR2 | TBD | TBD |
2. Anti-inflammatory Activity
The compound has shown promise as an anti-inflammatory agent. Studies have reported that pyrazolyl ureas can inhibit the production of pro-inflammatory cytokines like TNFα and IL-17 in various models, suggesting that similar mechanisms may be applicable to 3-tert-butyl-1-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea .
Table 2: Cytokine Inhibition by Pyrazolyl Ureas
| Compound Name | Cytokine Inhibited | IC50 (nM) | Reference |
|---|---|---|---|
| Compound C | TNFα | 270 | |
| Compound D | IL-17 | 780 | |
| 3-tert-butyl-1-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea | TBD | TBD | TBD |
3. Antibacterial Activity
The antibacterial potential of pyrazolyl ureas has been documented, with moderate activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for related compounds were found to be around 250 µg/mL, indicating that further investigation into the specific activity of 3-tert-butyl-1-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea is warranted .
Case Studies
In a study focusing on pyrazolyl ureas, it was noted that modifications in the molecular structure could significantly enhance biological activities . For instance, the introduction of different substituents on the pyrazole ring led to variations in potency against specific targets.
Case Study Example
A derivative similar to 3-tert-butyl-1-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea was synthesized and evaluated for its anticancer properties against various cell lines. The results indicated a strong correlation between structural modifications and enhanced inhibitory effects on cell growth, particularly in breast cancer models .
Q & A
Q. Key Challenges :
- Regioselectivity : Ensuring the pyrazole forms with the correct substituent orientation (e.g., pyridin-4-yl at position 4).
- Purification : Intermediate byproducts (e.g., unreacted isocyanate) require column chromatography or recrystallization .
How can spectroscopic data (NMR, MS) be interpreted to confirm the structure of this compound?
Q. Basic
- 1H NMR :
- Pyridin-4-yl protons appear as a doublet (~8.5 ppm, J = 5 Hz).
- Pyrazole protons resonate as singlets (~6.5–7.5 ppm).
- Ethyl spacer protons show splitting patterns (e.g., triplet for –CH2– adjacent to urea) .
- Mass Spectrometry :
What computational methods are suitable for predicting the compound’s reactivity and binding affinity in biological systems?
Q. Advanced
- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO/LUMO energies) to predict nucleophilic/electrophilic sites .
- Molecular Docking : Screens against protein targets (e.g., kinases) using software like AutoDock Vina. Pyridinyl and urea groups often show hydrogen bonding with active-site residues .
- MD Simulations : Assess stability of ligand-receptor complexes over time (~100 ns runs) using GROMACS .
How can researchers resolve contradictions in biological activity data across studies?
Q. Advanced
- Dose-Response Analysis : Compare IC50 values under standardized assays (e.g., kinase inhibition assays with ATP concentration controls) .
- Meta-Analysis : Aggregate data from multiple studies, accounting for variables like cell line heterogeneity or solvent effects (DMSO vs. aqueous buffers) .
- Counter-Screening : Test off-target effects using panels of related enzymes (e.g., kinase family profiling) .
What experimental designs optimize reaction yields during urea bond formation?
Q. Advanced
- Solvent Selection : Use polar aprotic solvents (DMF, THF) to enhance nucleophilicity of the amine .
- Catalysis : Employ DMAP (4-dimethylaminopyridine) to accelerate isocyanate-amine coupling .
- Temperature Control : Maintain 0–5°C to minimize side reactions (e.g., urea oligomerization) .
How does the tert-butyl group influence the compound’s physicochemical properties?
Q. Basic
- Lipophilicity : Increases logP by ~1.5 units, enhancing membrane permeability (critical for cellular uptake studies) .
- Steric Effects : Hinders rotational freedom of the urea moiety, potentially stabilizing bioactive conformations .
- Stability : tert-butyl groups resist metabolic oxidation compared to linear alkyl chains .
What analytical techniques are recommended for assessing purity and stability in long-term storage?
Q. Advanced
- HPLC-PDA : Monitor degradation products (e.g., hydrolyzed urea to amine) using C18 columns and acetonitrile/water gradients .
- Accelerated Stability Studies : Expose samples to 40°C/75% RH for 1–3 months; track changes via TGA/DSC .
- Mass Spectrometry Imaging (MSI) : Maps spatial distribution of the compound in tissue sections .
How can researchers evaluate the environmental impact of this compound in laboratory waste streams?
Q. Advanced
- Biodegradation Assays : Use OECD 301F tests to measure microbial degradation in aqueous systems .
- Ecotoxicity Screening : Expose Daphnia magna or zebrafish embryos to sublethal doses (LC50/EC50 determination) .
- Adsorption Studies : Measure binding to soil organic matter (e.g., humic acid) via batch equilibrium experiments .
What strategies mitigate regioselectivity issues during pyrazole ring functionalization?
Q. Advanced
- Directed Metalation : Use Grignard reagents with directing groups (e.g., SEM-protected pyrazoles) to control substitution patterns .
- Cross-Coupling Optimization : Screen Pd catalysts (e.g., PdCl2(PPh3)2 vs. XPhos) for Suzuki-Miyaura reactions with pyridinyl boronic acids .
- Protecting Groups : Temporarily block reactive sites (e.g., tert-butyloxycarbonyl [BOC] on amines) during synthesis .
How do structural analogs of this compound inform SAR studies for target optimization?
Q. Advanced
- Pyridine Replacement : Substituting pyridin-4-yl with pyridin-3-yl reduces kinase inhibition potency by ~30%, suggesting positional sensitivity .
- Urea Modifications : Replacing urea with thiourea decreases solubility but increases binding affinity for hydrophobic pockets (e.g., ATP-binding sites) .
- Ethyl Spacer Variation : Shortening to methyl reduces conformational flexibility, lowering IC50 values in enzymatic assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
